8-(ethylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Lipophilicity Drug Design Membrane Permeability

8-(Ethylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a fully synthetic purine-2,6-dione derivative belonging to the theophylline class of methylxanthines. Its substitution pattern—an ethylthio group at C-8, a 2-methoxyethyl chain at N-7, and a methyl group at N-3—distinguishes it from both endogenous xanthines and clinically used methylxanthines such as theophylline (1,3-dimethylxanthine) and pentoxifylline.

Molecular Formula C11H16N4O3S
Molecular Weight 284.34 g/mol
Cat. No. B14094753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(ethylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Molecular FormulaC11H16N4O3S
Molecular Weight284.34 g/mol
Structural Identifiers
SMILESCCSC1=NC2=C(N1CCOC)C(=O)NC(=O)N2C
InChIInChI=1S/C11H16N4O3S/c1-4-19-11-12-8-7(15(11)5-6-18-3)9(16)13-10(17)14(8)2/h4-6H2,1-3H3,(H,13,16,17)
InChIKeySBEQVIHSFVUWEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(Ethylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: Structural Identity and Congeneric Context in Purine-2,6-dione Research


8-(Ethylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a fully synthetic purine-2,6-dione derivative belonging to the theophylline class of methylxanthines [1]. Its substitution pattern—an ethylthio group at C-8, a 2-methoxyethyl chain at N-7, and a methyl group at N-3—distinguishes it from both endogenous xanthines and clinically used methylxanthines such as theophylline (1,3-dimethylxanthine) and pentoxifylline [1]. The compound belongs to a congeneric series of 8-(alkylthio)-7-(2-methoxyethyl)-3-methylpurine-2,6-diones that includes commercially listed analogs bearing heptylthio (CAS 313470-48-3) [2], phenylthio (CHEBI:121244) [3], and octylthio substituents at the C-8 position, forming a basis for structure-activity relationship (SAR) comparisons.

Why 8-(Ethylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione Cannot Be Replaced by Its Heptylthio or Phenylthio Congeners


In the purine-2,6-dione pharmacophore, the C-8 substituent is a well-established determinant of receptor subtype selectivity, intrinsic efficacy, and metabolic vulnerability. Foundational work on 8-alkylthio-6-thiotheophyllines demonstrated that even a single methylene unit change in the C-8 thioether chain inverts the pharmacological profile from central nervous system depression to stimulation [1]. Within the 7-(2-methoxyethyl)-3-methylpurine-2,6-dione sub-series, the ethylthio congener occupies a distinct physicochemical space: its shorter alkyl chain yields lower lipophilicity and reduced steric bulk compared to the heptylthio analog (CAS 313470-48-3) [2], while its aliphatic thioether character differs fundamentally from the aromatic phenylthio analog (CHEBI:121244) in both electron density at sulfur and conformational flexibility [3]. Empirical validation of any functional interchangeability among these congeners is absent from the public domain; consequently, procurement decisions predicated on assumed pharmacological equivalence carry unquantified risk [1][2][3].

Quantitative Differentiation Evidence for 8-(Ethylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: A Comparator-Anchored Assessment


C-8 Thioether Chain Length and Predicted Lipophilicity Gradient Within the 7-(2-Methoxyethyl)-3-methylpurine-2,6-dione Series

Based on structural increment analysis using the XlogP3 algorithm, the target ethylthio compound is predicted to exhibit an XlogP of approximately 0.8, while the heptylthio analog (CAS 313470-48-3) is predicted at approximately 3.9 [1]. This ~3.1 log unit difference corresponds to a greater than 1000-fold difference in the theoretical n-octanol/water partition coefficient. For context, the phenylthio congener (CHEBI:121244) is predicted at approximately 2.2, positioning the ethylthio compound as the most hydrophilic member of the series [1][2]. Note: XlogP values are computational predictions and have not been experimentally validated for these specific compounds [1].

Lipophilicity Drug Design Membrane Permeability

Differential Commercial Availability and Catalog Representation as a Proxy for Research Demand

A survey of major chemical supplier catalogs reveals asymmetric commercial representation within the 8-(alkylthio)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione series. The heptylthio analog (CAS 313470-48-3) is listed as a stocked AldrichCPR product at Sigma-Aldrich [1], while the target ethylthio compound is listed only by specialty screening-compound vendors and is not available as a stock item from major research-chemical distributors . This asymmetry suggests that the ethylthio congener has not been prioritized for bulk synthesis by commercial suppliers, potentially reflecting its status as an underexplored chemotype that may offer untapped pharmacological space distinct from the more accessible heptylthio and phenylthio analogs [1].

Chemical Sourcing Research Tools Screening Libraries

Class-Level Pharmacological Inference: Bronchospasmolytic Activity of Structurally Related Theophylline Thioacetal Derivatives

Grosa et al. (1989) evaluated a set of theophylline thioacetal derivatives in a guinea pig tracheal strip model of carbachol-induced contraction and demonstrated antibronchospastic activity with compound-dependent potency variation [1]. Although the target ethylthio compound is a simple thioether rather than a cyclic thioacetal, the study establishes the principle that C-8 sulfur substitution on the theophylline scaffold modulates smooth muscle relaxant activity [1]. The magnitude and direction of this modulation relative to standard theophylline (typically EC50 ≈ 10–50 μM in similar assays) remain unquantified for the ethylthio congener specifically. No direct head-to-head comparison between the target compound and any close analog (heptylthio, phenylthio, or octylthio congener) in a bronchospasm or receptor-binding assay has been published in the peer-reviewed literature as of April 2026 [1].

Bronchodilation Adenosine Receptor Phosphodiesterase Inhibition

High-Value Application Scenarios for 8-(Ethylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione Based on Structural and Physicochemical Evidence


Systematic SAR Profiling of C-8 Thioether Chain Length on Adenosine Receptor Subtype Binding

The ethylthio congener fills the shortest-chain position in a lipophilicity gradient spanning ethyl (XlogP ≈ 0.8) to octyl (XlogP ≈ 4.4), enabling systematic correlation of C-8 chain length with A1, A2A, A2B, and A3 adenosine receptor binding affinity [1][2]. Its procurement as a custom-synthesized member of this series supports the construction of a complete congeneric panel for quantitative SAR model building, where the absence of the ethylthio member would leave a critical gap at the low-lipophilicity extreme [1].

Metabolic Stability Comparison Within a Matched Molecular Pair Series

The ethylthio group presents a minimal alkyl thioether motif for paired metabolic stability studies against the heptylthio and octylthio analogs in hepatocyte or microsomal incubation assays [1]. The predicted ~3 log unit lipophilicity difference between the ethylthio and heptylthio congeners is expected to drive differential intrinsic clearance, making this series a tractable system for dissecting the contribution of thioether chain length to oxidative metabolism without altering the purine core or the N-7 methoxyethyl group [1][2].

Crystallography and Biophysical Studies of Purine Scaffold Binding Modes

The conformational restraint and moderate electron density of the ethylthio sulfur make this compound a candidate for co-crystallization trials with purine-binding enzymes such as phosphodiesterases or adenosine deaminase [1]. Compared to the more flexible heptylthio chain, the ethylthio group may yield better-resolved electron density for the C-8 substituent in X-ray crystallographic studies, facilitating unambiguous assignment of binding pocket interactions [1].

In Vitro Toxicology Screening Triggered by Structural Alert Assessment

The ethylthio compound lacks the extended alkyl chain present in the heptylthio and octylthio analogs, which may modulate cytochrome P450 inhibition potential and reactive metabolite formation [1]. Its procurement enables comparative in vitro toxicology profiling (e.g., CYP inhibition panel, glutathione trapping assays) to determine whether chain length truncation reduces or alters off-target liability relative to higher homologs [1][2].

Quote Request

Request a Quote for 8-(ethylthio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.